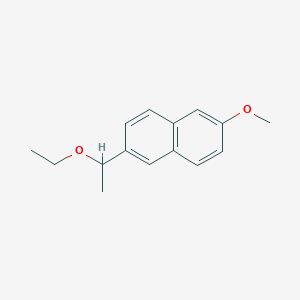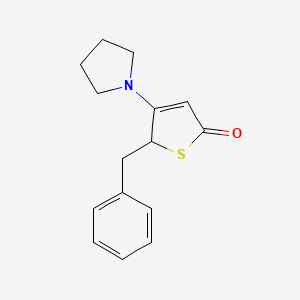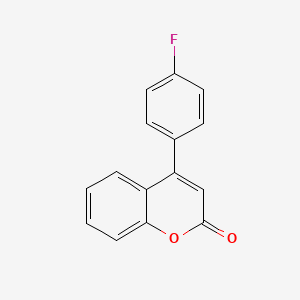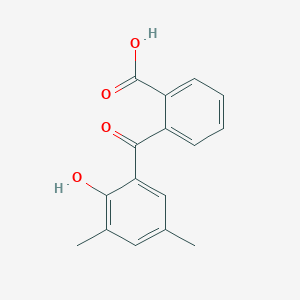![molecular formula C15H15Cl2NO2S B14301924 3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine CAS No. 113826-07-6](/img/no-structure.png)
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a butane-1-sulfonyl group and a 2,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine typically involves the following steps:
Formation of the 2,4-dichlorophenyl intermediate: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 2 and 4 positions.
Attachment of the butane-1-sulfonyl group: This is achieved through sulfonylation reactions, where a sulfonyl chloride reacts with the intermediate to form the sulfonyl group.
Coupling with pyridine: The final step involves coupling the sulfonylated intermediate with pyridine under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes, followed by efficient coupling reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]benzene: Similar structure but with a benzene ring instead of pyridine.
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]thiophene: Contains a thiophene ring instead of pyridine.
Uniqueness
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine is unique due to its specific combination of functional groups and the presence of a pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
| 113826-07-6 | |
Formule moléculaire |
C15H15Cl2NO2S |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
3-[1-(2,4-dichlorophenyl)butylsulfonyl]pyridine |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-2-4-15(13-7-6-11(16)9-14(13)17)21(19,20)12-5-3-8-18-10-12/h3,5-10,15H,2,4H2,1H3 |
Clé InChI |
NQQFOBSOHQMGME-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


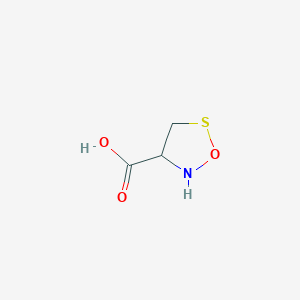
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
